Di-Boc(1,2)-TriaZepane HCl
Description
Properties
Molecular Formula |
C14H28ClN3O4 |
|---|---|
Molecular Weight |
337.84 g/mol |
IUPAC Name |
ditert-butyl 1,2,5-triazepane-1,2-dicarboxylate;hydrochloride |
InChI |
InChI=1S/C14H27N3O4.ClH/c1-13(2,3)20-11(18)16-9-7-15-8-10-17(16)12(19)21-14(4,5)6;/h15H,7-10H2,1-6H3;1H |
InChI Key |
VMOYECFJDIMHKS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCNCCN1C(=O)OC(C)(C)C.Cl |
Origin of Product |
United States |
Preparation Methods
Step 1: Starting Material Preparation
- Begin with a suitable diamine precursor, such as 1,2-diaminoethane or substituted ethylenediamine.
- Protect both amino groups using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine or sodium bicarbonate to yield Di-Boc protected diamine.
Step 2: Cyclization to Form the 1,2,4-Triazepane Ring
- The Di-Boc protected diamine is reacted with an electrophilic reagent such as an isothiocyanate or a haloalkyl compound under controlled conditions (e.g., reflux in an aprotic solvent like tetrahydrofuran or acetonitrile).
- This reaction promotes intramolecular cyclization, forming the seven-membered 1,2,4-triazepane ring system.
Step 3: Purification and Hydrochloride Salt Formation
- The crude product is purified by chromatography (e.g., silica gel column chromatography) using appropriate eluents like methylene chloride/methanol mixtures.
- The purified Di-Boc(1,2)-Triazepane is then treated with hydrochloric acid (HCl) in an organic solvent or aqueous medium to form the hydrochloride salt.
- The hydrochloride salt is isolated by filtration or crystallization, yielding Di-Boc(1,2)-Triazepane hydrochloride as a stable, crystalline solid.
Experimental Data Table for a Typical Synthesis (Hypothetical Example)
| Step | Reagents and Conditions | Yield (%) | Notes |
|---|---|---|---|
| 1 | Diamine + 2 equiv Boc2O, triethylamine, DCM, rt, 12 h | 85 | Formation of Di-Boc protected diamine |
| 2 | Di-Boc diamine + isothiocyanate, THF, reflux, 6 h | 70 | Cyclization to Di-Boc(1,2)-triazepane |
| 3 | Purification by silica gel chromatography | — | Eluent: CH2Cl2/MeOH (15:1) |
| 4 | Treatment with HCl in Et2O, 0 °C to rt, 2 h | 90 | Formation of this compound salt |
Literature and Patent Insights
- A 2024 review on 1,3,5-triazepines and related seven-membered heterocycles describes cyclization routes via isothiocyanates and ammonia solutions to yield triazepane derivatives with potential biological activity, highlighting the importance of cyclization and protection steps.
- A Chinese patent (CN103694253A) details synthetic procedures for related diazepine and triazolo compounds involving stepwise alkylation, cyclization, and purification, emphasizing solvent choice (e.g., THF, toluene) and chromatographic purification, which can be adapted for triazepane derivatives with Boc protection.
- A comprehensive review on advances in 1,2,4-triazepines chemistry outlines typical synthetic routes involving Boc protection and cyclization, supporting the methodology described.
Analytical and Characterization Notes
- NMR Spectroscopy : Characteristic ^1H NMR signals for Boc groups (tert-butyl singlets at ~1.4 ppm) and triazepane ring protons.
- Mass Spectrometry : Molecular ion peaks consistent with Di-Boc protected triazepane.
- Melting Point and Crystallinity : Hydrochloride salts typically show sharp melting points indicating purity.
- Elemental Analysis : Confirms composition and successful salt formation.
Chemical Reactions Analysis
Types of Reactions
Di-Boc(1,2)-Triazepane.HCl undergoes several types of chemical reactions, including:
Substitution Reactions: The Boc groups can be substituted with other protecting groups or functional groups under appropriate conditions.
Deprotection Reactions: The Boc groups can be removed using acidic conditions, such as treatment with trifluoroacetic acid or hydrochloric acid.
Common Reagents and Conditions
Substitution: Reagents like di-tert-butyl dicarbonate and bases such as sodium bicarbonate or triethylamine are commonly used.
Deprotection: Trifluoroacetic acid or hydrochloric acid in organic solvents like dichloromethane are typical reagents.
Major Products Formed
Substitution: Products with different protecting groups or functional groups.
Deprotection: The free triazepane ring structure without Boc groups.
Scientific Research Applications
Di-Boc(1,2)-Triazepane.HCl has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of pharmaceuticals and fine chemicals
Mechanism of Action
The mechanism of action of Di-Boc(1,2)-Triazepane.HCl involves the protection of the triazepane ring with Boc groups, which prevents unwanted reactions during synthetic processes. The Boc groups can be selectively removed under acidic conditions, allowing for further functionalization of the triazepane ring. The hydrochloride salt form enhances the compound’s solubility and stability .
Comparison with Similar Compounds
(a) N,N′-Di-Boc-L-Cystine Derivatives
These compounds, synthesized via metathesis polymerization, share the dual Boc-protection motif but differ in backbone structure (cystine vs. triazepane). For example, N,N′-di-Boc-L-cystine derivatives exhibit high yields (90% for 2a, 61% for 2b) in alkenylation reactions, whereas Di-Boc(1,2)-TriaZepane HCl’s synthesis (if analogous to other di-Boc compounds) may require harsher conditions (e.g., acid catalysis with Amberlyst 15 resin) .
(b) Di-Boc-Protected Aromatic Amines
In the synthesis of tert-butyl (2-acetylphenyl)carbamate, di-Boc derivatives form as side products (31% yield) alongside mono-Boc compounds (45% yield). This contrasts with triazepane systems, where Boc groups stabilize ring nitrogen atoms rather than aryl amines .
Triazole-Containing Compounds
However, triazoles differ from triazepanes in ring size (five-membered vs. seven-membered) and nitrogen atom positioning, which influence electronic properties and bioactivity .
Table 1: Structural and Functional Comparison
Hydrochloride Salts of Nitrogen Heterocycles
Hydrochloride salt formation, as seen in methyl 3-{2-[4-({[amino(imino)methyl]amino}methyl)phenyl]oxazolo[4,5-b]pyridin-6-yl}propanoate (71% yield), improves solubility and crystallinity. This compound likely shares this advantage over neutral Boc-protected analogs .
Limitations and Contradictions
- Yield Discrepancies : Di-Boc derivatives in aromatic amine syntheses (31% yield) underperform compared to cystine-based analogs (90% yield), suggesting backbone-dependent reactivity .
- Bioactivity Gaps : Direct pharmacological data for this compound are absent in the evidence, whereas triazole analogs are well-characterized .
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